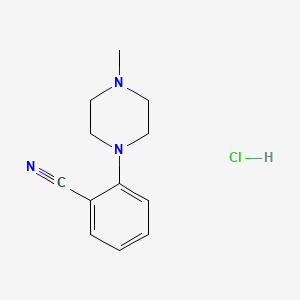

N-methyl-4-(pyridin-2-yloxy)aniline

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported, including the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “N-methyl-4-(pyridin-2-yloxy)aniline” is represented by the InChI code 1S/C12H12N2O/c1-9-8-10 (5-6-11 (9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 .

Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.24 . It is a powder at room temperature .

Scientific Research Applications

Induction of Cytochromes

- Research has shown that pyridine derivatives, which are structurally related to N-methyl-4-(pyridin-2-yloxy)aniline, can induce cytochrome P450 enzymes in rat liver. This induction is associated with enhanced drug-metabolizing capabilities, implicating these compounds in potential therapeutic applications for modifying drug metabolism and detoxification processes (Murray et al., 1997).

Metabolic Activation and Detoxification

- The metabolic activation of pyridine compounds has been studied, revealing that these substances can significantly increase the metabolic activity of specific enzymes in liver and lung tissues. This suggests a role for these compounds in investigating the metabolic pathways and potential detoxification strategies for harmful substances (Arınç et al., 2000).

Anticonvulsant Activity

- Studies on derivatives of pyridine, such as enaminones and isoxazole derivatives, have shown significant anticonvulsant activity, highlighting their potential as leads in the development of new antiepileptic drugs (Eddington et al., 2002).

Species Variations in Metabolism

- Research into the N-methylation and quaternization of pyridine has shown species-dependent variations, which can provide insights into the metabolic processing of similar compounds in different organisms, including potential toxicological implications (D’souza et al., 1980).

Drug Delivery Systems

- The development of carrier systems, such as dihydropyridine derivatives for sustained drug delivery to the brain, showcases the potential application of this compound derivatives in enhancing the efficacy of therapeutic agents, particularly for neurological disorders (Palomino et al., 1989).

Neurotoxicity and Neuroprotection

- The protective effects of monoamine oxidase inhibitors against the neurotoxicity induced by MPTP (a neurotoxin) suggest that derivatives of this compound could be explored for their neuroprotective properties in conditions such as Parkinson's disease (Heikkila et al., 1984).

Analgesic Effects

- New derivatives of 3-hydroxy pyridine-4-one have been studied for their analgesic effects, indicating that structural analogs of this compound could be potential candidates for pain management therapies (Hajhashemi et al., 2012).

Safety and Hazards

The safety information for “N-methyl-4-(pyridin-2-yloxy)aniline” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-methyl-4-(pyridin-2-yloxy)aniline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Result of Action

It is expected that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects are yet to be determined .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .

properties

IUPAC Name |

N-methyl-4-pyridin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-13-10-5-7-11(8-6-10)15-12-4-2-3-9-14-12/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHHWJBGADUWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)